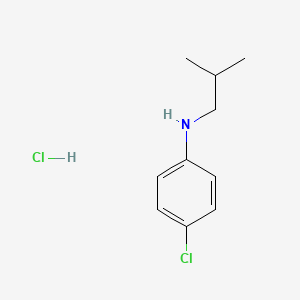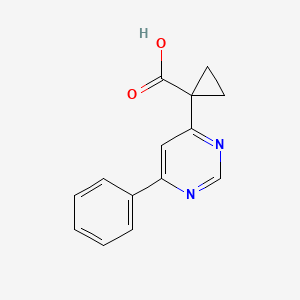![molecular formula C8H17N3 B1470921 (1,4-Diazabicyclo[2.2.2]oct-2-ylmethyl)methylamine CAS No. 1428233-05-9](/img/structure/B1470921.png)
(1,4-Diazabicyclo[2.2.2]oct-2-ylmethyl)methylamine
Overview
Description
(1,4-Diazabicyclo[2.2.2]oct-2-ylmethyl)methylamine is a chemical compound known for its unique structure and versatile applications. It is a derivative of 1,4-diazabicyclo[2.2.2]octane, which is a caged tertiary diamine. This compound is utilized in various fields, including organic synthesis, catalysis, and material science.
Mechanism of Action
Target of Action
(1,4-Diazabicyclo[2.2.2]oct-2-ylmethyl)methylamine, also known as 1,4-Diazabicyclo[2.2.2]octane or DABCO, is a highly nucleophilic tertiary amine base . It is one of the strongest uncharged nucleophilic reagents due to the lack of lone electron pair inversion at its nitrogen atom . It is used as a catalyst and reagent in polymerization and organic synthesis .
Mode of Action
The compound interacts with its targets by serving as a catalyst for many organic transformations . It combines the properties of a strong nucleophile and good nucleofugic group . This allows it to promote a variety of coupling reactions .
Biochemical Pathways
The compound is involved in several biochemical pathways. For instance, it is used in the synthesis of piperazine derivatives . It participates in these reactions as a source of N-ethylpiperazine moiety that represents an important pharmacophore . The highly reactive quaternary 4-aza-1-azonia- and 1,4-diazoniabicyclo[2.2.2]octanes are key intermediates that are converted to the respective piperazine derivatives by opening of the DABCO framework structure as a result of nucleophilic attack .
Pharmacokinetics
The pharmacokinetic properties of (1,4-Diazabicyclo[22It is known that the compound is soluble in water and hygroscopic . This suggests that it may have good bioavailability.
Result of Action
The result of the compound’s action is the formation of new compounds through various organic transformations . For example, it can lead to the synthesis of piperazine derivatives . These derivatives have shown significant biological activity .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it is hygroscopic and has a tendency to sublimate at room temperature . Therefore, it must be stored under inert gas atmosphere in a refrigerator . Additionally, it is moderately toxic and should be handled in a fume hood .
Biochemical Analysis
Biochemical Properties
(1,4-Diazabicyclo[2.2.2]oct-2-ylmethyl)methylamine plays a significant role in biochemical reactions due to its strong nucleophilic properties. It interacts with various enzymes, proteins, and other biomolecules, facilitating reactions such as the formation of polyurethane from alcohol and isocyanate functionalized monomers and pre-polymers . Additionally, it is used in Baylis-Hillman reactions involving aldehydes and unsaturated ketones . The compound’s high nucleophilicity allows it to act as a catalyst in these reactions, promoting the formation of desired products efficiently.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a nucleophilic catalyst, facilitating the formation of covalent bonds between reactants. This compound can also inhibit or activate enzymes, depending on the specific reaction and conditions. For example, it promotes the formation of β-amino ketones and esters in the presence of α,β-unsaturated carbonyl compounds . These interactions at the molecular level are crucial for the compound’s catalytic activity and its ability to drive biochemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,4-Diazabicyclo[2.2.2]oct-2-ylmethyl)methylamine typically involves the reaction of 1,4-diazabicyclo[2.2.2]octane with formaldehyde and a secondary amine. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(1,4-Diazabicyclo[2.2.2]oct-2-ylmethyl)methylamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amine oxides, while substitution reactions can produce various substituted amines .
Scientific Research Applications
(1,4-Diazabicyclo[2.2.2]oct-2-ylmethyl)methylamine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane: A caged tertiary diamine used as a base and catalyst in organic synthesis.
Triethylenediamine: Another name for 1,4-diazabicyclo[2.2.2]octane, used in similar applications.
N-Methylmorpholine: A tertiary amine used as a catalyst and solvent in organic reactions.
Uniqueness
(1,4-Diazabicyclo[2.2.2]oct-2-ylmethyl)methylamine is unique due to its specific structure, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to act as both a nucleophile and a base makes it a versatile reagent in various synthetic applications .
Properties
IUPAC Name |
1-(1,4-diazabicyclo[2.2.2]octan-2-yl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3/c1-9-6-8-7-10-2-4-11(8)5-3-10/h8-9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCUGOQMLNXKPTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CN2CCN1CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



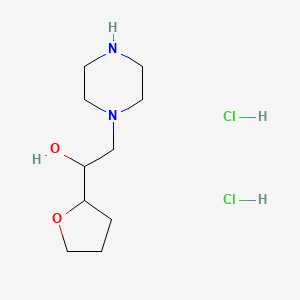
![methyl 4-{[(tert-butoxy)carbonyl]amino}-2-methyl-1H-pyrrole-3-carboxylate](/img/structure/B1470841.png)
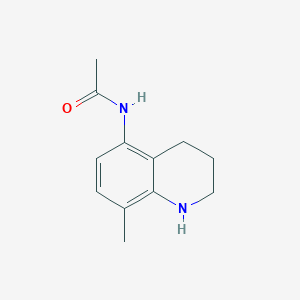
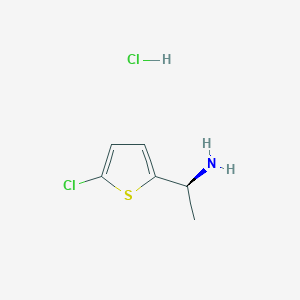

![(4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-4-ylmethyl)amine](/img/structure/B1470848.png)

![{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}amine](/img/structure/B1470850.png)

